2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane
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Overview
Description
2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane is an organic compound with the molecular formula C7H13ClO3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the ethylene oxide, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactivity with various monomers.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxymethyl]oxirane: Similar structure but with a methoxy group instead of a chloro group.
2-[2-(2-Ethoxyethoxy)ethoxymethyl]oxirane: Contains an ethoxy group instead of a chloro group.
Uniqueness
The presence of the chloro group in 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane imparts unique reactivity compared to its analogs. The chloro group can participate in nucleophilic substitution reactions, providing a versatile handle for further functionalization .
Properties
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxymethyl]oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c8-1-2-9-3-4-10-5-7-6-11-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZHVJZVPRHKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569826 |
Source
|
Record name | 2-{[2-(2-Chloroethoxy)ethoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155101-67-0 |
Source
|
Record name | 2-{[2-(2-Chloroethoxy)ethoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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